![molecular formula C13H8N4O4 B12555728 2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] CAS No. 144658-13-9](/img/structure/B12555728.png)
2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]: is an organic compound that features a unique structure combining furan and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling of Furan and Oxadiazole Rings: The final step involves the coupling of the furan and oxadiazole rings through a methylene bridge. This can be achieved using formaldehyde or other methylene donors under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperatures).
Major Products
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Hydrazine derivatives and reduced oxadiazole compounds.
Substitution: Substituted furans and oxadiazoles with various functional groups.
Scientific Research Applications
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes.
Material Science: In materials applications, the compound’s electronic properties and stability contribute to its function in polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis[5-(methylfuran)]
- 2,2’-Methylenebis[5-(phenylfuran)]
- 2,2’-Methylenebis[5-(thienylfuran)]
Uniqueness
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] is unique due to the presence of both furan and oxadiazole rings, which confer distinct electronic and structural properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
144658-13-9 |
|---|---|
Molecular Formula |
C13H8N4O4 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8N4O4/c1-3-8(18-5-1)12-16-14-10(20-12)7-11-15-17-13(21-11)9-4-2-6-19-9/h1-6H,7H2 |
InChI Key |
OBJFOARUTDDAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)CC3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


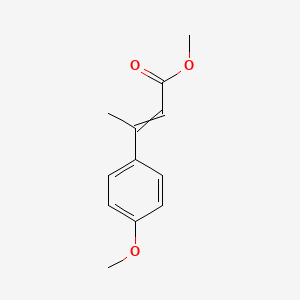
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
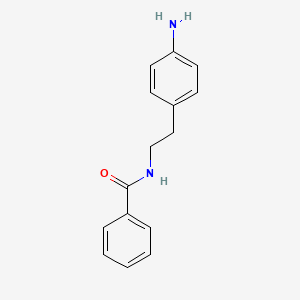
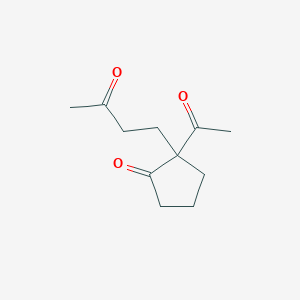

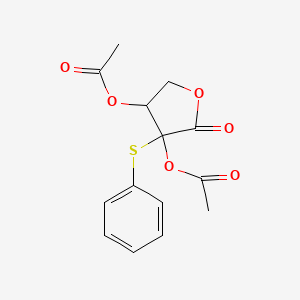
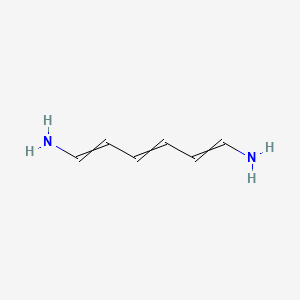

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)

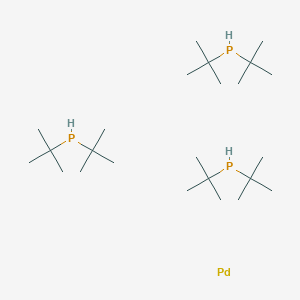
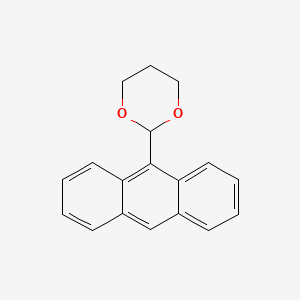
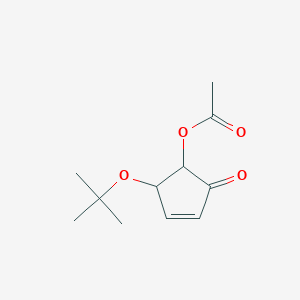
![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
